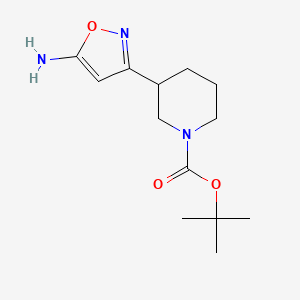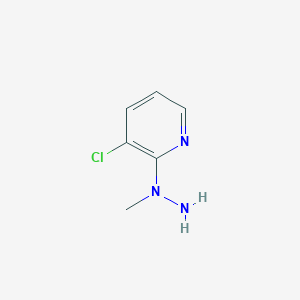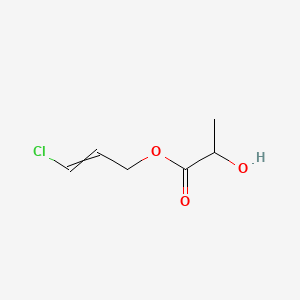![molecular formula C14H16F2N2O2 B12433854 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 2,4-difluorophenyl group and a hydroxyimino moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone typically involves the reaction of 2,4-difluorobenzaldehyde with piperidine in the presence of an oxidizing agent to form the hydroxyimino intermediate. This intermediate is then reacted with ethanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
Applications De Recherche Scientifique
1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The piperidine ring may also interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Risperidone Z-Oxime: An impurity of Risperidone, shares structural similarities with 1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone.
3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another compound with a similar structural framework.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16F2N2O2 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
1-[3-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)18-6-2-3-10(8-18)14(17-20)12-5-4-11(15)7-13(12)16/h4-5,7,10,20H,2-3,6,8H2,1H3 |
Clé InChI |
AWSUAHNYEZBUEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC(C1)C(=NO)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)





![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)




